molecular formula C11H8ClN3 B2973395 (((2-Chloro-6-methylphenyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 67769-57-7

(((2-Chloro-6-methylphenyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2973395
CAS No.: 67769-57-7
M. Wt: 217.66
InChI Key: NBDLYYMMJYSRHZ-UHFFFAOYSA-N
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Description

(((2-Chloro-6-methylphenyl)amino)methylene)methane-1,1-dicarbonitrile (molecular formula: C₁₁H₉ClN₄) is a nitrile-containing organic compound featuring a 2-chloro-6-methylphenyl group attached via an amino methylene bridge to a methane-1,1-dicarbonitrile core. The dicarbonitrile moiety is a common functional group in medicinal chemistry, often contributing to binding affinity in enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

2-[(2-chloro-6-methylanilino)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c1-8-3-2-4-10(12)11(8)15-7-9(5-13)6-14/h2-4,7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDLYYMMJYSRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (((2-Chloro-6-methylphenyl)amino)methylene)methane-1,1-dicarbonitrile , with the molecular formula C11H8ClN3C_{11}H_{8}ClN_{3} and a molecular weight of 217.65 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC11H8ClN3C_{11}H_{8}ClN_{3}
Molecular Weight217.65 g/mol
CAS Number[Not specified]
Synonyms(2-Chloro-6-methylphenyl)amino)methylene)methane-1,1-dicarbonitrile

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For example, derivatives of oxadiazole have shown significant cytotoxic activity against various cancer cell lines, indicating that structural modifications can enhance biological potency. In particular, compounds with electron-withdrawing groups demonstrated higher efficacy against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.12 to 2.78 µM .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that it may induce apoptosis in cancer cells through caspase activation pathways. Flow cytometry assays have indicated that similar compounds can arrest cell proliferation in the G1 phase and trigger apoptotic pathways in various cancer cell lines .

Case Studies

  • Study on Oxadiazole Derivatives : A study published in Pharmaceuticals highlighted the effectiveness of oxadiazole derivatives against leukemia and breast cancer cell lines. The compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a promising avenue for further research and development .
  • In Vitro Evaluation : Another investigation into the cytotoxic effects of a series of substituted aromatic compounds showed that certain derivatives had comparable or enhanced activity against cancer cell lines compared to established drugs. The presence of halogen substitutions was noted to influence biological activity positively .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features, molecular properties, and inferred applications of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties/Applications References
(((2-Chloro-6-methylphenyl)amino)methylene)methane-1,1-dicarbonitrile (Target) C₁₁H₉ClN₄ 248.67* 2-Chloro-6-methylphenyl Potential kinase inhibitor intermediate
((8-Quinolylamino)methylene)methane-1,1-dicarbonitrile C₁₃H₉N₅ 235.25 8-Quinolylamino (heterocyclic aromatic amine) Lab use; low acute hazard but understudied
(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile C₁₅H₉ClF₃N₅S 407.78* 3-Chloro-5-(trifluoromethyl)-2-pyridylthio High electronegativity; agrochemical candidate
(((4-(((4-Methylpyrimidin-2-yl)amino)sulfonyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile C₁₅H₁₂N₆O₂S 356.36* 4-Methylpyrimidin-2-ylamino sulfonyl Enhanced polarity; drug design applications
(((9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile C₁₇H₉N₃O₂ 295.28* 9,10-dioxoanthryl (polycyclic aromatic system) Materials science; fluorescent probes

*Molecular weights calculated based on formula.

Electronic and Steric Effects

  • Target Compound : The ortho-chloro and methyl groups create moderate steric hindrance while balancing electron-withdrawing (Cl) and electron-donating (CH₃) effects. This may enhance stability in hydrophobic environments, relevant to membrane-bound enzyme interactions .
  • Its safety profile suggests suitability for laboratory-scale synthesis .
  • Pyridylthio Analog : The trifluoromethyl and sulfur atoms increase electronegativity and lipophilicity, favoring agrochemical applications such as pesticide development .
  • Sulfonylpyrimidine Derivative : The sulfonyl group enhances polarity and aqueous solubility, making it a candidate for water-soluble drug formulations .
  • Anthryl Derivative : The extended conjugated system in the dioxoanthryl group enables applications in organic electronics or as a chromophore in optical materials .

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